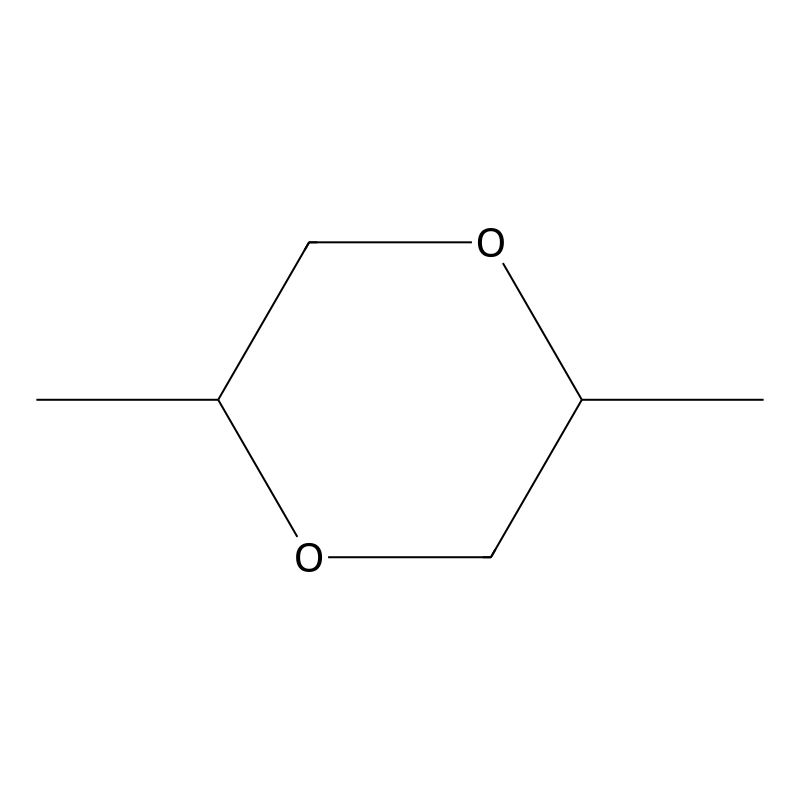

Dimethyldioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethyldioxane (CAS 15176-21-3), specifically the 2,5-dimethyl-1,4-dioxane isomer, is a sterically hindered cyclic diether utilized as a specialized solvent, an analytical standard for polymer upcycling, and a structural scaffold in asymmetric synthesis[1]. Unlike mainstream unhindered ethers, its dual methyl substitutions at the C2 and C5 positions provide a distinct balance of ether-like solvation with significant steric bulk, reducing unwanted coordination to sensitive catalysts [2]. For procurement, this compound is prioritized when standard solvents fail due to catalyst deactivation or insufficient thermal processing limits.

Generic substitution with the more common 1,4-dioxane frequently fails across both synthetic and analytical workflows. In catalytic processes, the lack of steric shielding in 1,4-dioxane allows it to strongly coordinate to and poison Lewis acid catalysts, whereas the methyl groups in 2,5-dimethyl-1,4-dioxane suppress this deactivation[1]. Thermally, substituting with 1,4-dioxane reduces the atmospheric reflux ceiling by over 16 °C, severely slowing reaction kinetics [2]. Furthermore, in the chemical recycling of polyethers, 1,4-dioxane is exclusively a marker for polyethylene glycol (PEG) and cannot be used to track or quantify the depolymerization of polypropylene glycol (PPG), which strictly requires 2,5-dimethyl-1,4-dioxane as the specific cyclic dimer standard [3].

References

- [1] Dimethyl-1,4-dioxane | C6H12O2 | CID 32803. National Center for Biotechnology Information. PubChem Compound Database.

- [2] Chemical Properties of 1,4-Dioxane, 2,5-dimethyl- (CAS 15176-21-3). Cheméo.

- [3] Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry, 2024.

Reduced Lewis Acid Coordination via Steric Shielding

The dual methyl substitutions at the 2 and 5 positions of the dioxane ring provide significant steric hindrance adjacent to the oxygen heteroatoms [1]. This shielding suppresses the solvent's ability to act as a strong Lewis base. In contrast, the unhindered baseline 1,4-dioxane strongly coordinates to electrophilic centers, frequently deactivating sensitive Lewis acid catalysts [2].

| Evidence Dimension | Coordination affinity / Catalyst poisoning potential |

| Target Compound Data | Suppressed coordination due to C2/C5 methyl steric bulk |

| Comparator Or Baseline | 1,4-Dioxane (strongly coordinates and deactivates Lewis acids) |

| Quantified Difference | Provides a non-coordinating cyclic ether environment |

| Conditions | Lewis acid-catalyzed synthetic workflows |

Buyers scaling Lewis acid-catalyzed syntheses must procure this hindered solvent to maintain high catalyst turnover rates that would otherwise be quenched by standard 1,4-dioxane.

Elevated Reflux Temperature for Accelerated Kinetics

2,5-dimethyl-1,4-dioxane exhibits an atmospheric boiling point of approximately 117.5 °C [1]. This is significantly higher than the standard 1,4-dioxane, which boils at 101.1 °C [2]. This ~16.4 °C differential allows chemists to conduct reactions at higher temperatures under standard atmospheric pressure without the need for specialized pressurized vessels.

| Evidence Dimension | Atmospheric Boiling Point |

| Target Compound Data | 117.5 °C |

| Comparator Or Baseline | 1,4-Dioxane (101.1 °C) |

| Quantified Difference | +16.4 °C higher boiling point at 760 mmHg |

| Conditions | Atmospheric pressure reflux |

Procuring a higher-boiling ether solvent allows for higher-temperature atmospheric reflux, significantly accelerating reaction kinetics for sluggish transformations.

Specificity as a Polypropylene Glycol (PPG) Depolymerization Marker

In the chemical upcycling of polyether waste, the choice of analytical standard is strictly dictated by the polymer backbone. 2,5-dimethyl-1,4-dioxane is the direct cyclic dimer product formed during the Lewis acid-catalyzed depolymerization of polypropylene glycol (PPG) [1]. Unsubstituted 1,4-dioxane is only generated from polyethylene glycol (PEG) and is entirely irrelevant for PPG analysis [1].

| Evidence Dimension | Depolymerization product specificity |

| Target Compound Data | Exclusive cyclic dimer marker for PPG cleavage |

| Comparator Or Baseline | 1,4-Dioxane (exclusive marker for PEG cleavage) |

| Quantified Difference | 100% specificity for PPG vs. 0% for 1,4-dioxane |

| Conditions | Lewis acid-catalyzed depolymerization of polyethers |

This compound is an essential procurement item for analytical laboratories needing to validate and quantify the catalytic efficiency of chemical recycling processes for PPG-based materials.

C2-Symmetric Scaffold for Asymmetric Synthesis

Unlike the completely achiral 1,4-dioxane, 2,5-dimethyl-1,4-dioxane possesses two stereocenters at the C2 and C5 positions [1]. This allows the molecule to exist in enantiopure (2R,5R) or (2S,5S) configurations, providing a rigid, C2-symmetric structural backbone[2]. Such symmetry is highly prized in the development of chiral auxiliaries and ligands, an application where the achiral baseline is fundamentally useless.

| Evidence Dimension | Stereocenter availability and molecular symmetry |

| Target Compound Data | 2 stereocenters enabling C2-symmetric configurations |

| Comparator Or Baseline | 1,4-Dioxane (0 stereocenters, strictly achiral) |

| Quantified Difference | Provides 2 stereocenters for asymmetric induction |

| Conditions | Enantioselective synthesis and chiral auxiliary development |

Procurement for pharmaceutical R&D relies on this specific compound as a foundational building block for synthesizing C2-symmetric chiral auxiliaries and glycomimetics.

Specialty Solvent for Lewis Acid Catalysis

Procured as a sterically hindered solvent in catalytic workflows where standard unhindered ethers, such as 1,4-dioxane, would coordinate too strongly and deactivate sensitive Lewis acid catalysts [1].

Analytical Standard for Polypropylene Glycol (PPG) Upcycling

Utilized as the definitive cyclic dimer marker to quantify the depolymerization yield and catalytic efficiency of chemical recycling processes targeting PPG-based polyurethane waste streams [2].

Chiral Auxiliary and Ligand Synthesis

Selected over achiral analogs to serve as a rigid, C2-symmetric oxygenated heterocycle backbone in the development of enantiopure chiral auxiliaries, glycomimetics, and pharmaceutical intermediates[3].

High-Temperature Atmospheric Reflux Reactions

Chosen for ether-requiring synthetic steps where the 101 °C boiling limit of 1,4-dioxane results in unacceptably slow reaction kinetics, leveraging its ~117.5 °C boiling point to accelerate throughput without pressurized reactors [4].

References

- [1] Unusual Totally Selective Cyclodimerization of Epoxides: Synthesis of a Pair of Diastereoisomers of Enantiopure 2,5-Disubstituted-1,4-Dioxanes with C2 Symmetry. Tetrahedron Letters.

- [2] Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry, 2024.

- [3] Dimethyl-1,4-dioxane | C6H12O2 | CID 32803. National Center for Biotechnology Information. PubChem Compound Database.

- [4] Chemical Properties of 1,4-Dioxane, 2,5-dimethyl- (CAS 15176-21-3). Cheméo.

Physical Description

XLogP3

Flash Point

Other CAS

25136-55-4